5-Methoxy-1H-inden-1-one

概要

説明

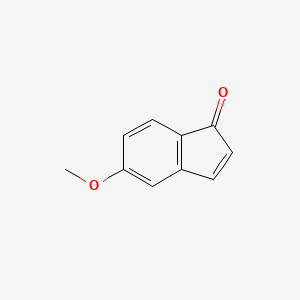

5-Methoxy-1H-inden-1-one: is an organic compound belonging to the indene family It is characterized by a methoxy group attached to the fifth position of the indene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-methoxyindan-1-one.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Oxidation: Using large-scale oxidation reactors.

Purification: Employing techniques such as distillation and recrystallization to obtain high-purity this compound.

化学反応の分析

Aldol Condensation

5-Methoxy-1H-inden-1-one undergoes aldol condensation with aromatic aldehydes to form α,β-unsaturated ketones. This reaction is catalyzed by mild bases and proceeds via enolate formation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH, MeOH, R.T. | (E)-2-Benzylidene-5-methoxy-1H-inden-1-one | 70–85% |

Mechanism :

-

Base deprotonates the α-hydrogen, forming an enolate.

-

Enolate attacks the aldehyde carbonyl carbon.

-

Elimination of water yields the conjugated ketone.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution. Halogenation and nitration occur preferentially at the 4- and 7-positions due to resonance and steric effects:

| Reaction | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 4-Bromo-5-methoxy-1H-inden-1-one | 62% | |

| Nitration | HNO₃, H₂SO₄, 50°C | 7-Nitro-5-methoxy-1H-inden-1-one | 55% |

Regioselectivity :

-

The methoxy group directs electrophiles to the para (C4) and meta (C7) positions relative to itself.

-

Steric hindrance at C7 favors substitution at C4 in bulky electrophiles.

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols or fully saturated derivatives:

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄, MeOH | 5-Methoxy-1H-inden-1-ol | 90% | |

| H₂, Pd/C, EtOAc | 5-Methoxy-2,3-dihydro-1H-inden-1-ol | 78% |

Catalytic Hydrogenation Notes :

-

Complete saturation of the indene ring requires elevated H₂ pressure (3–5 atm).

Oxidation Reactions

The methoxy group and α-position to the ketone are susceptible to oxidation:

| Substrate Position | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy group | KMnO₄, H₂O, Δ | 5-Hydroxy-1H-inden-1-one | 45% | |

| α-C-H bond | CrO₃, AcOH | 5-Methoxy-1H-indene-1,2-dione | 60% |

Mechanistic Insight :

-

Demethylation of the methoxy group proceeds via acid-catalyzed cleavage (e.g., HBr/AcOH).

Nucleophilic Addition

The ketone participates in nucleophilic additions, forming cyanohydrins and Grignard adducts:

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TMSCN, BF₃·Et₂O | This compound cyanohydrin | 88% | ||

| CH₃MgBr, THF | 1-(5-Methoxy-1H-inden-1-yl)ethanol | 75% |

Cyanohydrin Utility :

-

Intermediate for synthesizing carboxylic acids via hydrolysis (e.g., SnCl₂/HCl).

Friedel-Crafts Acylation

The indenone core undergoes intramolecular cyclization under Friedel-Crafts conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NbCl₅, DCM, 80°C | 5-Methoxy-1-indanone-fused polycycle | 78% |

Key Step :

-

Lewis acid (NbCl₅) activates the carbonyl, enabling electrophilic attack on the adjacent aromatic ring.

Demethylation

The methoxy group is cleaved under strong acidic conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 48% HBr, AcOH, reflux | 5-Hydroxy-1H-inden-1-one | 92% |

Application :

-

Hydroxy derivatives serve as precursors for ethers or esters.

Photochemical Reactions

UV irradiation induces geometric isomerization in α,β-unsaturated derivatives:

| Substrate | Conditions | Product (E/Z Ratio) | Reference |

|---|---|---|---|

| (E)-2-Benzylidene derivative | UV-B, CH₂Cl₂ | 75% Z-isomer at PSS |

Implication :

-

Photoresponsive behavior enables applications in optoelectronic materials.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Methoxy-1H-inden-1-one serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules, facilitating the production of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Oxidation : It can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions can revert it to the corresponding indanone.

- Substitution : Electrophilic substitution can introduce various substituents onto the indene ring.

These reactions enable chemists to modify the compound for specific applications in drug development and materials science .

Biological Activities

Pharmacological Potential

Recent studies have highlighted the biological activities of this compound, particularly its anti-inflammatory and anticancer properties. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in neurodegenerative diseases. The compound exhibits significant selectivity and potency against these targets, with IC50 values in the low micromolar range .

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound derivatives on AChE and MAO-B. The results indicated that certain derivatives showed promising inhibitory activity with IC50 values of 0.113 μM for AChE and 0.260 μM for MAO-B, suggesting potential therapeutic applications in treating Alzheimer's disease .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing dyes, fragrances, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as stability under various conditions and compatibility with other substances.

作用機序

The mechanism of action of 5-Methoxy-1H-inden-1-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

5-Methoxyindan-1-one: A precursor in the synthesis of 5-Methoxy-1H-inden-1-one.

1-Indanone: A structurally similar compound with different substituents.

5-Methoxy-2,3-dihydro-1H-inden-1-one: Another methoxy-substituted indene derivative.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

5-Methoxy-1H-indan-1-one (C10H10O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

5-Methoxy-1H-indan-1-one belongs to the class of indanones, which are known for their varied biological activities. The compound can be synthesized through various methods, including Friedel-Crafts acylation and other organic transformations that incorporate methoxy and carbonyl functionalities into the indanone framework .

Antioxidant and Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 5-methoxy-1H-indan-1-one, particularly its ability to inhibit enzymes associated with neurodegenerative diseases. For instance, it has shown promising activity as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical targets in Alzheimer's disease treatment. The compound's E isomer demonstrated an IC50 of 113 nM for AChE and 260 nM for MAO-B, indicating potent inhibitory effects .

Antimicrobial Activity

5-Methoxy-1H-indan-1-one has also been investigated for its antimicrobial properties. Research indicates that derivatives of indanones exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth and survival .

Study on Cholinesterase Inhibition

In a comparative study on various indanone derivatives, 5-methoxy-1H-indan-1-one was evaluated for its potential as a dual inhibitor of AChE and MAO-B. The results indicated that this compound not only inhibited these enzymes effectively but also exhibited selectivity over other isoforms, which is crucial for minimizing side effects in therapeutic applications .

| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) |

|---|---|---|

| 5-Methoxy-1H-indan-1-one (E isomer) | 113 | 260 |

| Other derivatives | Varies | Varies |

Antiviral Activity

Another area of research has focused on the antiviral potential of 5-methoxy-1H-indan-1-one. Studies have shown that certain indanone derivatives can inhibit viral replication mechanisms, suggesting that this compound may contribute to the development of antiviral therapies .

The mechanism by which 5-methoxy-1H-indan-1-one exerts its biological effects involves interaction with specific enzyme active sites, leading to inhibition of enzymatic activity. Molecular docking studies have provided insights into how structural modifications can enhance or diminish these interactions, guiding future synthesis efforts aimed at optimizing biological activity .

特性

IUPAC Name |

5-methoxyinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBAXSSGWHONDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452924 | |

| Record name | 5-Methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72913-59-8 | |

| Record name | 5-Methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。